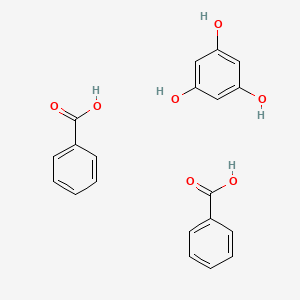
benzene-1,3,5-triol;benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,3,5-triol: benzoic acid are two distinct organic compounds with significant roles in various scientific fields. Benzene-1,3,5-triol is a trihydroxybenzene, characterized by three hydroxyl groups attached to a benzene ring at positions 1, 3, and 5 . Benzoic acid, on the other hand, is a simple aromatic carboxylic acid with the formula C₆H₅COOH . Both compounds are known for their unique chemical properties and wide range of applications.
Métodos De Preparación
Benzene-1,3,5-triol: can be synthesized through the hydrolysis of benzene-1,3,5-triamine and its derivatives . This process involves the hydrolysis of trinitrobenzene, which is converted to benzene-1,3,5-triol through a series of reduction and hydrolysis steps.
Benzoic acid: can be prepared through several methods:
Oxidation of Toluene: Toluene is catalytically oxidized with air in the presence of vanadium pentoxide (V₂O₅) or manganese and cobalt acetates to produce benzoic acid.
Hydrolysis of Benzene Trichloride: Benzene trichloride is hydrolyzed with calcium hydroxide in the presence of iron powder as a catalyst.
Decarboxylation of Sodium Benzoate: Sodium benzoate is heated with soda lime to produce benzene and sodium carbonate.
Análisis De Reacciones Químicas
Benzene-1,3,5-triol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Benzoic acid: undergoes several types of reactions:
Reduction: It can be reduced to benzyl alcohol.
Substitution: The carboxyl group can be substituted with other functional groups.
Esterification: It reacts with alcohols to form esters.
Aplicaciones Científicas De Investigación
Benzene-1,3,5-triol: has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme activities and metabolic pathways.
Benzoic acid: is widely used in:
Food Industry: As a preservative due to its antimicrobial properties.
Pharmaceuticals: As an intermediate in the synthesis of various drugs.
Chemistry: As a precursor for the synthesis of other organic compounds.
Mecanismo De Acción
Benzene-1,3,5-triol: exerts its effects through its interaction with various molecular targets and pathways. It acts as a spasmolytic agent by inhibiting the contraction of smooth muscles in the digestive and biliary tracts .
Benzoic acid: inhibits the growth of mold, yeast, and some bacteria by being absorbed into the cell and disrupting metabolic processes . It is conjugated to glycine in the liver and excreted as hippuric acid .
Comparación Con Compuestos Similares
Benzene-1,3,5-triol: is one of three isomeric benzenetriols. The other two isomers are:
- Hydroxyquinol (1,2,4-benzenetriol)
- Pyrogallol (1,2,3-benzenetriol)
Benzoic acid: can be compared with other aromatic carboxylic acids, such as:
- Salicylic acid (2-hydroxybenzoic acid)
- Phthalic acid (benzene-1,2-dicarboxylic acid)
Both benzene-1,3,5-triol and benzoic acid have unique properties that make them valuable in various scientific and industrial applications.
Propiedades
Número CAS |
62939-02-0 |
|---|---|
Fórmula molecular |
C20H18O7 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
benzene-1,3,5-triol;benzoic acid |
InChI |
InChI=1S/2C7H6O2.C6H6O3/c2*8-7(9)6-4-2-1-3-5-6;7-4-1-5(8)3-6(9)2-4/h2*1-5H,(H,8,9);1-3,7-9H |
Clave InChI |
HUOITBOJIAIFGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=C(C=C(C=C1O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)
![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)

![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
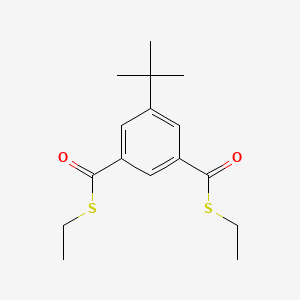

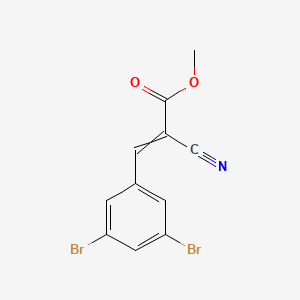
![Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B14506152.png)
![{[2-(Benzenesulfinyl)ethoxy]methyl}benzene](/img/structure/B14506157.png)
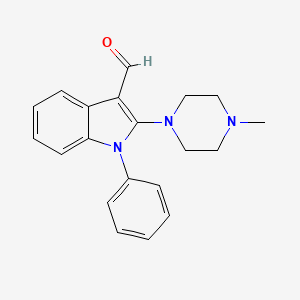
![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)
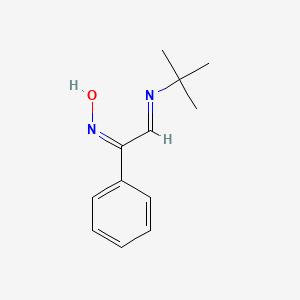
![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
